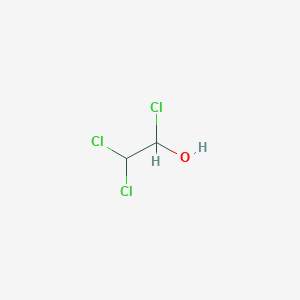
1,1,2-Trichloroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloroethanol is an organic compound with the chemical formula C2H3Cl3O. It is a clear, flammable liquid at room temperature, colorless when pure but often with a light yellow color. The molecule can be described as ethanol with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms . Historically, it has been used as a sedative hypnotic and is known for its pharmacological effects similar to those of its prodrug chloral hydrate .
Vorbereitungsmethoden
1,1,2-Trichloroethanol can be synthesized through various methods. One common synthetic route involves the reduction of chloral hydrate. Industrial production methods often involve the reaction of trichloroacetaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
1,1,2-Trichloroethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to trichloroacetic acid.
Reduction: It can be reduced to trichloroethane.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloroethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,2-Trichloroethanol involves its interaction with various molecular targets. It is known to modulate tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased excitability of these neurons . This modulation includes inducing a hyperpolarizing shift on the steady-state fast inactivation relationship, increasing use-dependent inhibition, accelerating the onset of inactivation, and retarding the recovery of inactivated channels .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloroethanol is similar to other compounds such as:
Chloral Hydrate: Its prodrug, which is metabolized in vivo to this compound.
Chlorobutanol: Another compound with similar pharmacological effects.
Triclofos: A hypnotic drug that is metabolized to this compound.
What sets this compound apart is its specific use in fluorescent visualization of proteins and its role as a protecting group in organic synthesis, which highlights its versatility and unique applications in various fields .
Eigenschaften
CAS-Nummer |
13287-89-3 |
|---|---|
Molekularformel |
C2H3Cl3O |
Molekulargewicht |
149.4 g/mol |
IUPAC-Name |
1,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1(4)2(5)6/h1-2,6H |
InChI-Schlüssel |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(O)Cl |
Kanonische SMILES |
C(C(Cl)Cl)(O)Cl |
Synonyme |
1,1,2-trichloroethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















